1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione
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Overview
Description
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable piperidine derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides)
Major Products Formed:
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-methylimidazole: Shares the imidazole moiety but lacks the piperidine ring.
Piperidine-2,6-dione: Contains the piperidine ring but lacks the imidazole moiety.
Uniqueness: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1631989-81-5 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-[2-(1-methylimidazol-4-yl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C11H15N3O2/c1-13-7-9(12-8-13)5-6-14-10(15)3-2-4-11(14)16/h7-8H,2-6H2,1H3 |
InChI Key |
WNDZZESQSUWCAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCN2C(=O)CCCC2=O |
Purity |
95 |
Origin of Product |
United States |
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